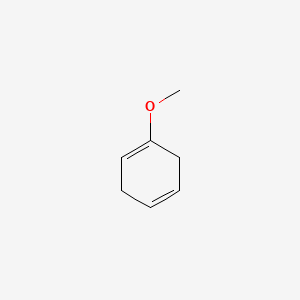

1-Methoxycyclohexa-1,4-diene

Descripción general

Descripción

1-Methoxycyclohexa-1,4-diene is an organic compound with the molecular formula C7H10O . It is also known by other names such as 1-Methoxy-1,4-cyclohexadiene and 2,5-Dihydroanisole . This compound is characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxycyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexadiene with methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with the acid catalyst facilitating the substitution of a hydrogen atom with a methoxy group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ruthenium catalysts . For example, the compound can be synthesized by reacting 1,4-cyclohexadiene with methanol in the presence of ruthenium trichloride and an alcohol solvent . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxycyclohexa-1,4-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives.

Reduction: It can be reduced to form .

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are often used.

Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: 1,4-benzoquinone derivatives.

Reduction: 1-methoxycyclohexane.

Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

1-Methoxycyclohexa-1,4-diene can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Organic Synthesis

Catalytic Conversion

Research has shown that this compound can undergo catalytic conversion to yield 1-methoxycyclohexa-1,3-diene. This transformation is significant for synthesizing various organic compounds and enhancing reaction efficiency in synthetic pathways .

Tricarbonyliron Complexes

The compound plays a role in the formation of tricarbonyliron-diene complexes. These complexes are crucial in organic synthesis for their ability to facilitate asymmetric catalysis. The complexation of this compound with pentacarbonyliron has been reported to yield a mixture of regioisomeric complexes, which can be utilized in further synthetic applications .

Pharmacological Research

Potential Therapeutic Applications

Recent studies have explored the therapeutic effects of derivatives related to this compound. For instance, compounds derived from this structure have shown promise in delaying diabetic complications and improving hyperglycemia in animal models. Such findings indicate a potential for developing new pharmacological agents based on the structural framework of this compound .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Methoxycyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For example, in coordination chemistry, the compound can form complexes with metal ions, influencing their reactivity and stability . The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different chemical environments.

Comparación Con Compuestos Similares

- 1,4-Cyclohexadiene

- 1,3-Cyclohexadiene

- Anisole

- 2,5-Dihydroanisole

Comparison: 1-Methoxycyclohexa-1,4-diene is unique due to the presence of both a methoxy group and a diene system. This combination allows it to participate in a wide range of chemical reactions, making it more versatile than similar compounds like 1,4-cyclohexadiene and anisole . Additionally, its ability to form stable complexes with metal ions distinguishes it from other related compounds .

Actividad Biológica

1-Methoxycyclohexa-1,4-diene, also known as 2,5-dihydroanisole, is an organic compound with the molecular formula and a molecular weight of 110.15 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key findings from various studies.

This compound is characterized by its unique structure that includes a methoxy group and a cyclohexadiene framework. This structural configuration influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| CAS Number | 2886-59-1 |

| Appearance | Colorless liquid |

| Boiling Point | 130°C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and K562. The proposed mechanism involves the activation of caspases and modulation of apoptotic proteins.

Case Study: Anticancer Efficacy

In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cell death:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

This data suggests that higher concentrations significantly reduce cell viability, indicating potential for therapeutic applications.

The exact biochemical pathways affected by this compound are still under investigation. However, preliminary findings suggest involvement in redox reactions and metal complex formation when interacting with transition metals like RuCl3·xH2O. These interactions may enhance its biological efficacy by facilitating electron transfer processes.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits antimicrobial and anticancer properties, it is classified as a flammable liquid and should be handled with care. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to clarify pathways involved in its biological effects.

- Synthesis of derivatives to enhance activity or reduce toxicity.

Propiedades

IUPAC Name |

1-methoxycyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXIXVNKYUAKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183056 | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2886-59-1 | |

| Record name | 1-Methoxy-1,4-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxycyclohexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methoxycyclohexa-1,4-diene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7VS4JVC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions 1-Methoxycyclohexa-1,4-diene can undergo?

A1: this compound demonstrates versatility in its reactivity:

- Catalytic Conversion to 1,3-isomer: Various catalysts, including dichloromaleic anhydride, aluminium chloride, and toluene-p-sulphonic acid, facilitate the conversion of this compound to its 1,3-isomer. [] This isomerization is particularly useful as it allows for direct participation in Diels-Alder reactions with suitable dienophiles. []

- Diels-Alder Reactions: Acting as a diene, it readily reacts with dienophiles like benzoquinone, forming adducts that serve as starting points for synthesizing complex molecules. For instance, the adduct with benzoquinone is a key intermediate in the synthesis of racemic hongconin. []

- Reduction: Metal-ammonia solutions reduce this compound. Interestingly, the presence or absence of alcohol influences the product ratio of cyclohexenes and 1-methoxycyclohexenes. [] Importantly, the reaction proceeds through initial conjugation of the diene under basic conditions. []

- Reactions with Carbenes: Dibromocarbene reacts with this compound to form a bisdibromocarbene adduct. This adduct, upon treatment with base or heat, yields various styrene derivatives and acetophenone derivatives. []

Q2: How does the structure of this compound impact its reactivity?

A2: The presence of the methoxy group at the 1-position significantly influences the reactivity of the diene:

- Mesomeric Anion Formation: The methoxy group stabilizes the anion formed upon deprotonation by potassium amide, making it a valuable synthetic intermediate. [] This anion can be readily alkylated or arylated, leading to the formation of substituted cyclohexenones. []

Q3: What are the applications of this compound in organic synthesis?

A3: The unique reactivity of this compound makes it a valuable building block for complex molecules:

- Synthesis of Natural Products: It serves as a crucial starting material for synthesizing natural products like racemic hongconin, showcasing its applicability in natural product synthesis. []

- Synthesis of Pheromones: The controlled alkylation of its mesomeric anion provides a pathway for synthesizing pheromones, as exemplified by the preparation of (Z)-heneicosa-6-en-11-one, the male sex attractant of the Douglas Fir Tussock Moth. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.